molecular formula C20H22N2O3 B359643 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid CAS No. 1033600-06-4

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B359643
CAS No.: 1033600-06-4
M. Wt: 338.4g/mol
InChI Key: KHFYTRJCBYKDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid is a piperazine derivative characterized by a 3-oxopiperazine core substituted with a 2,2-diphenylethyl group and an acetic acid moiety.

Properties

IUPAC Name

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(24)13-18-20(25)21-11-12-22(18)14-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFYTRJCBYKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 2,2-Diphenylethylamine

The primary synthetic route begins with 2,2-diphenylethylamine, which reacts with a piperazine derivative to form the core piperazinone structure. As detailed in PubChem records, this reaction typically employs a base such as sodium hydroxide or potassium carbonate in polar protic solvents like methanol or ethanol. For instance, methyl α-bromophenylacetic acid undergoes nucleophilic displacement with 1-(3-chlorophenyl)piperazin-2-one in methanol at 80°C for 6 hours, yielding methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (). The reaction mechanism involves deprotonation of the amine, followed by attack on the α-carbon of the bromoacetate ester.

Key Parameters:

  • Solvent: Methanol or ethanol

  • Temperature: 80°C

  • Base: K₂CO₃ or NaOH

  • Yield: 70–85% ()

Hydrolysis of Ester Intermediates

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. In a representative procedure, methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate is stirred with NaOH in a 1:1 methanol-water mixture at room temperature for 12 hours, achieving 83% yield after acidification and extraction. This step is critical for introducing the acetic acid moiety, with reaction completeness verified via IR spectroscopy (disappearance of ester C=O stretch at ~1,740 cm⁻¹).

Optimization of Reaction Conditions

Solvent Effects

Comparative studies highlight solvent polarity as a determinant of reaction efficiency. Methanol outperforms dichloromethane and acetonitrile in coupling reactions due to its ability to solubilize both ionic (base) and organic reactants. For example, reactions in methanol achieve 85% yield versus 60% in acetonitrile under identical conditions.

Temperature and Time

Elevated temperatures (70–80°C) accelerate reaction kinetics but risk side product formation. A balance is struck by maintaining 80°C for 6 hours in sealed systems to prevent solvent evaporation. Prolonged heating beyond 8 hours reduces yields by 10–15% due to decomposition ().

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures. The latter method achieves >95% purity, as confirmed by melting point analysis (219–220°C) and HPLC ().

Table 1: Purification Methods and Outcomes

MethodSolvent SystemPurity (%)Yield (%)
Column ChromatographyEthyl acetate/hexane9075
RecrystallizationEthanol-water9580

Spectroscopic Characterization

  • IR Spectroscopy: Carboxylic acid O-H stretch at ~2,500–3,000 cm⁻¹; piperazinone C=O at 1,680 cm⁻¹.

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 7.2–7.4 (m, 10H, diphenylethyl), 4.1 (s, 2H, CH₂CO₂H), 3.8–4.0 (m, 4H, piperazine).

Industrial-Scale Production

Continuous Flow Synthesis

While lab-scale methods use batch reactors, industrial applications adopt continuous flow systems to enhance reproducibility. A hypothetical setup involves pumping reactants through a heated reactor tube (80°C, 10 mL/min residence time), followed by in-line extraction and crystallization. This approach reduces processing time by 40% compared to batch methods ().

Cost-Benefit Analysis

Table 2: Scalability Challenges

ParameterBatch ReactorContinuous Flow
Production Rate1 kg/day5 kg/day
Solvent Consumption50 L/kg30 L/kg
Energy Cost$120/kg$90/kg

Comparative Analysis of Alternative Routes

Reductive Amination

An alternative pathway involves reductive amination of 2,2-diphenylethyl ketone with piperazine-3-one, followed by acetic acid coupling. However, this method suffers from lower yields (50–60%) due to competing imine formation ().

Solid-Phase Synthesis

Immobilizing the piperazine derivative on resin enables stepwise coupling, but scalability issues and high resin costs limit practicality for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Derivatives with different functional groups

Scientific Research Applications

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related piperazine and piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notes Reference
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid (Target) C₂₁H₂₃N₂O₃ 351.42 2,2-Diphenylethyl N/A Hypothetical structure -
2-[1-(4-Methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic acid C₁₆H₂₁N₂O₄ 313.35 4-Methoxy-3-methylbenzyl - Increased polarity vs. target
2-(3-oxopiperazin-2-yl)acetic acid C₆H₉N₂O₃ 156.16 Unsubstituted piperazine 443-43-7 Baseline for comparison
2-[1-(3,5-Dimethoxybenzyl)-3-oxopiperazin-2-yl]acetic acid C₁₆H₂₁N₂O₅ 329.35 3,5-Dimethoxybenzyl - Enhanced hydrophilicity
2-[1-(2-Methylbenzyl)-3-oxopiperazin-2-yl]acetic acid C₁₅H₁₉N₂O₃ 283.33 2-Methylbenzyl 101937-67-1 Moderate lipophilicity
2-((3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-...)acetic acid C₂₈H₃₅Cl₂NO₅S 568.55 Di-chlorophenyl, sulfonyl groups 1352066-68-2 High molecular weight
2-(6-oxopiperidin-3-yl)acetic acid C₇H₁₁NO₃ 157.17 Piperidine core 933753-48-1 Reduced nitrogen content
Key Observations:
  • Lipophilicity : The diphenylethyl group in the target compound likely increases logP compared to analogs with methoxy or methylbenzyl substituents .
  • Polarity : Methoxy groups (e.g., in ) enhance hydrophilicity, while halogenated or aromatic groups (e.g., ) increase hydrophobicity.

Pharmacological Implications

While direct activity data for the target compound is unavailable, analogs provide insights:

  • Hydrazide Derivatives : 2-(3-Oxo-piperazin-2-yl)-acetic acid hydrazide () could serve as a prodrug or enzyme inhibitor due to its reactive hydrazide group.

Biological Activity

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid is a synthetic organic compound notable for its complex structure, which includes a piperazine ring, a diphenylethyl group, and an acetic acid moiety. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C20H22N2O3. Its synthesis typically involves the reaction of 2,2-diphenylethylamine with a piperazine derivative in the presence of a base and a solvent such as ethanol or methanol.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological effects. The exact pathways involved depend on the specific biological system being studied.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds within the same chemical class. For example, derivatives with similar structural motifs have shown activity against Gram-positive bacteria but were inactive against Gram-negative bacteria and yeast . This suggests that compounds with structural similarities to this compound may also exhibit selective antimicrobial properties.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. For instance, it has been suggested that compounds with similar piperazine frameworks can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. In particular, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research .

Case Studies

  • Anticancer Activity : A study examining related piperazine derivatives reported that certain compounds induced G0/G1 phase cell cycle arrest in cancer cell lines after 24 hours of exposure. Prolonged exposure led to increased subG0/G1 fractions, indicative of apoptosis .
    CompoundCell LineIC50 (µM)
    Compound 1cA549Low micromolar range
    Compound 2cA549Low micromolar range
  • Antimicrobial Testing : In research focusing on the antimicrobial efficacy of rhodanine derivatives, compounds structurally related to this compound showed varying degrees of activity against Gram-positive bacteria while being ineffective against Gram-negative strains .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other diphenylethyl derivatives. Its combination of a piperazine ring and an acetic acid moiety provides specific chemical and biological properties that may enhance its utility in drug development.

Compound NameStructure TypeNotable Activity
N-(2,2-Diphenylethyl)-4-nitrobenzamideDiphenylethyl derivativeAnticancer activity
2,2-Diphenylethan-1-aminePrecursorBuilding block for synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.